molecular formula C36H56O4 B564959 Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-hydroxyhexadecanoate CAS No. 130793-32-7

Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-hydroxyhexadecanoate

Cat. No. B564959
CAS RN: 130793-32-7
M. Wt: 552.84
InChI Key: DQNHJPYWBHTPOH-IMKBVMFZSA-N
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Description

Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-hydroxyhexadecanoate (BHBH) is a synthetic ester compound derived from hexadecanoic acid, also known as palmitic acid. BHBH has a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. It is a versatile organic compound that has been used as a starting material for the synthesis of a variety of compounds including drugs, dyes, and fragrances. BHBH has also been studied for its potential therapeutic applications in the treatment of various diseases.

Scientific Research Applications

Benzoxaboroles in Scientific Research

Benzoxaboroles, derivatives of phenylboronic acids, have been studied for their exceptional properties and wide applications, including biological activity and clinical trials. They have been utilized as building blocks, protecting groups in organic synthesis, and molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).

Supramolecular Chemistry with Benzene-1,3,5-tricarboxamide

Benzene-1,3,5-tricarboxamides (BTAs) are important in nanotechnology, polymer processing, and biomedical applications, driven by their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding (Cantekin et al., 2012).

Parabens in Aquatic Environments

Research on parabens, which are esters of para-hydroxybenzoic acid, has focused on their occurrence, fate, and behavior in aquatic environments, reflecting concerns over their persistence and potential as weak endocrine disruptors (Haman et al., 2015).

Catalytic Functionalization of Saturated C-H Bonds

Studies on metalloporphyrin-catalyzed saturated C-H bond functionalization highlight the importance of such reactions in organic synthesis and biomimetic studies. These reactions include hydroxylation, amination, and carbenoid insertion, demonstrating high selectivity and efficiency (Che et al., 2011).

properties

IUPAC Name

benzyl (2S,3S,5S)-2-hexyl-5-hydroxy-3-phenylmethoxyhexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56O4/c1-3-5-7-9-10-11-12-13-20-26-33(37)28-35(39-29-31-22-16-14-17-23-31)34(27-21-8-6-4-2)36(38)40-30-32-24-18-15-19-25-32/h14-19,22-25,33-35,37H,3-13,20-21,26-30H2,1-2H3/t33-,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNHJPYWBHTPOH-IMKBVMFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@@H]([C@H](CCCCCC)C(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675679
Record name Benzyl (2S,3S,5S)-3-(benzyloxy)-2-hexyl-5-hydroxyhexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-hydroxyhexadecanoate

CAS RN

130793-32-7
Record name Hexadecanoic acid, 2-hexyl-5-hydroxy-3-(phenylmethoxy)-, phenylmethyl ester, [2S-(2R*,3R*,5R*)]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130793-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (2S,3S,5S)-3-(benzyloxy)-2-hexyl-5-hydroxyhexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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